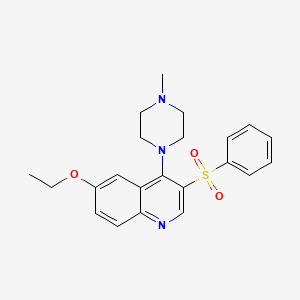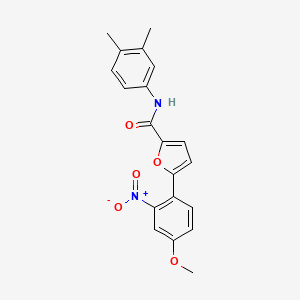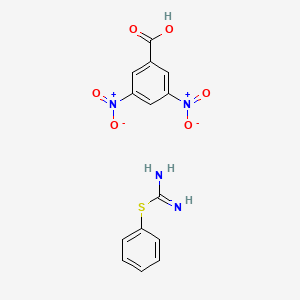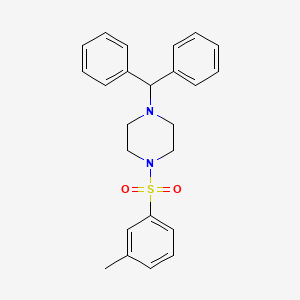
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
作用機序
Target of Action
Piperazine-based compounds are frequently found in biologically active compounds . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s possible that “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” could interact with similar targets, but specific targets would need to be identified through experimental studies.
Mode of Action
The mode of action of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets. Piperazine-based compounds generally work by binding to their targets and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine”. Piperazine-based compounds can affect a variety of biochemical pathways due to their diverse targets .
Result of Action
The molecular and cellular effects of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets and mode of action. Piperazine-based compounds can have a variety of effects, including antihistamine, anticancer, antimicrobial, and antioxidant properties .
準備方法
The synthesis of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine typically involves the reaction of diphenylmethyl chloride with 4-(3-methylbenzenesulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of different substituents. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
科学的研究の応用
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential biological activities.
Biology: It may serve as a tool compound in biochemical studies to investigate the role of piperazine derivatives in various biological processes.
Medicine: Piperazine derivatives are known for their pharmacological properties, including antihistamine, antipsychotic, and antimicrobial activities. This compound could be explored for similar therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
類似化合物との比較
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Diphenylmethyl)piperazine: Lacks the 3-methylbenzenesulfonyl group, which may result in different biological activities and properties.
4-(3-Methylbenzenesulfonyl)piperazine: Lacks the diphenylmethyl group, which may also lead to variations in its pharmacological profile.
1-(4-Methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine: Features a different aromatic substituent, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in the combination of the diphenylmethyl and 3-methylbenzenesulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
特性
IUPAC Name |
1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJUFLFWZOQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanone](/img/structure/B2704899.png)
![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)
![N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2704902.png)
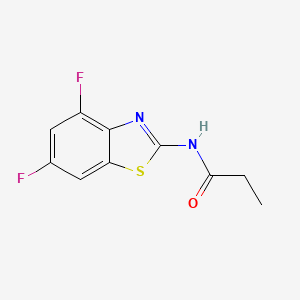
![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)
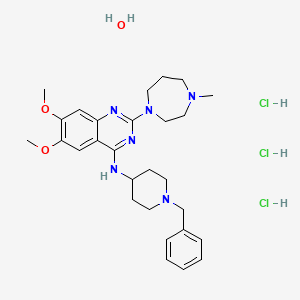
![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
![1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2704907.png)
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)


